Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate
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Overview
Description
Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate is a complex organic compound that combines the properties of triethylamine and tritylamino groups. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate, also known as Trt-l-ser-oh tea, is a complex organic compound. Triethylamine, a component of this compound, is known to act as an organocatalyst in various organic transformations .
Mode of Action
Triethylamine, a part of this compound, has been reported to act as an efficient organocatalyst in carrying out many organic transformations, producing interesting molecular frameworks .
Biochemical Pathways
Triethylamine, a component of this compound, has been associated with the knoevenagel condensation of aromatic aldehydes and malonic acid .
Pharmacokinetics
The pharmacokinetic properties of triethylamine, a part of this compound, are well-documented .
Result of Action
Triethylamine, a component of this compound, has been reported to have significant potential for the synthesis of several industrially important chemicals .
Action Environment
It has been reported that triethylamine, a part of this compound, can act as a catalyst in certain environments, improving the efficiency of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate typically involves the reaction of triethylamine with (S)-3-hydroxy-2-(tritylamino)propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include triethylamine, (S)-3-hydroxy-2-(tritylamino)propanoic acid, and appropriate solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Triethylamine: A simpler amine with similar basic properties but lacks the tritylamino group.
(S)-3-hydroxy-2-(tritylamino)propanoic acid: The parent compound without the triethylamine moiety.
Tritylamine: Contains the tritylamino group but lacks the hydroxy and propanoate functionalities.
Uniqueness
Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate is unique due to its combination of triethylamine and tritylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N,N-diethylethanamine;(2S)-3-hydroxy-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3.C6H15N/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-4-7(5-2)6-3/h1-15,20,23-24H,16H2,(H,25,26);4-6H2,1-3H3/t20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNPFPJZXOFNOZ-BDQAORGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552981 |
Source
|
Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111061-44-0 |
Source
|
Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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